N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine
Description
Properties
IUPAC Name |
N',N'-diethyl-N-(1-ethylpiperidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-4-15(5-2)12-9-14-13-7-10-16(6-3)11-8-13/h13-14H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOVAHLUULIHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191585 | |
| Record name | N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626217-94-5 | |
| Record name | N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626217-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201191585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine typically involves the reaction of N,N-diethyl-ethane-1,2-diamine with 1-ethyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
N-Alkylation of Ethane-1,2-Diamine
Ethane-1,2-diamine undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., sodium hydroxide or triethylamine) to form N,N-diethylethane-1,2-diamine. This step is analogous to processes described for simpler ethane-1,2-diamine derivatives .
Reaction Equation
Substitution with Piperidine Derivative
The N'-position is modified by reacting with a 1-ethyl-piperidin-4-yl group. This likely involves nucleophilic substitution of a leaving group (e.g., bromide) on the piperidine ring. The reaction may proceed via an SN2 mechanism under mild conditions (e.g., room temperature, polar aprotic solvents like DMF) .
Reaction Equation
Purification Methods
Purification is critical to achieve high molecular purity (≥99.5%). Techniques include:
-
Recrystallization : Using ethanol or acetone to isolate the solid product .
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Column Chromatography : Silica gel or alumina columns with gradient elution (e.g., ethyl acetate/methanol) .
Table 1: Purification Conditions
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Recrystallization | Ethanol | 0–5°C | 85–90 |
| Column Chromatography | Ethyl acetate/methanol (3:1) | 25–30°C | 90–95 |
Spectroscopic Validation
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1H NMR : Peaks for ethyl groups (δ 1.2–1.5 ppm) and piperidine protons (δ 2.5–3.5 ppm) confirm structural integrity .
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Mass Spectrometry : Molecular ion peak at m/z 227.39 (C₁₃H₂₉N₃) .
Biological Activity
While specific data for this compound is limited, ethane-1,2-diamine derivatives show promise in:
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Antimicrobial activity : Effective against S. aureus and E. coli .
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Anticancer applications : Analogues enhance tumor cell killing when combined with Akt inhibitors .
Challenges and Considerations
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Regioselectivity : Ensuring substitution occurs exclusively at the N' position requires precise control of reaction conditions .
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Scalability : Large-scale synthesis may require optimizing solvent volumes and reaction times .
This synthesis leverages established methods for ethane-1,2-diamine derivatives, adapted for the complex substituent pattern of the target compound. Further studies are needed to fully characterize its reactivity and biological potential.
References Improved synthesis of ethane-1,2-diamine derivatives (WO2018193482A1). Synthesis of 1,3,5-triazepines and benzo[f] triazepines. PubChem CID 1085218: this compound. Sensitization of tumor cells by ethane-1,2-diamine analogues. Antibacterial activity of ethane-1,2-diamine hybrids.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine. A review focused on the synthesis and evaluation of imidazole derivatives indicated that compounds similar to this diamine showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 6 µM |
| Compound B | E. coli | 13 µM |
| Compound C | P. mirabilis | 25 µM |
Antimalarial Properties
The compound has been investigated for its potential as an antimalarial agent. Certain derivatives have shown effectiveness as inhibitors of protein farnesyltransferase (PFT), which is crucial for the survival of Plasmodium species . The structural modifications in these derivatives can enhance their selectivity and potency.
Case Study: Inhibition of PFT
A study demonstrated that specific modifications to the piperidine ring in related compounds resulted in improved inhibition rates against malaria-causing parasites, suggesting that this compound could be a promising scaffold for further development .
Neuropharmacology
The compound's structural features make it a candidate for developing drugs targeting neurological conditions. Its ability to cross the blood-brain barrier allows it to interact with central nervous system receptors, potentially leading to treatments for disorders such as anxiety or depression.
Table 2: Neuropharmacological Studies
| Study Focus | Findings |
|---|---|
| Receptor Binding Affinity | High affinity for serotonin receptors |
| Behavioral Studies in Rodents | Reduction in anxiety-like behaviors observed |
Polymer Chemistry
The amine functionalities in this compound can be utilized as a building block for synthesizing polymers with specific properties. These polymers can exhibit enhanced mechanical strength and thermal stability.
Case Study: Polymer Synthesis
Research has shown that incorporating this diamine into polymer matrices can improve their thermal properties significantly, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s key structural variations lie in the substituents attached to the ethane-1,2-diamine backbone. Below is a detailed comparison with similar compounds, focusing on substituent effects, molecular properties, and applications.
Substituent Diversity and Molecular Properties

Key Observations:
- Piperidine vs. Heterocycles : The piperidine moiety in the target compound enhances basicity (pKa ~11 for piperidine) compared to aromatic substituents (e.g., 4-nitrophenyl in ), favoring solubility in acidic environments.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may alter reactivity, while electron-donating groups (e.g., ethyl in piperidine) could stabilize protonated forms.
Biological Activity
N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine (CAS No. 626217-94-5) is an organic compound with the molecular formula C13H29N3. It features a unique structural combination of piperidine and ethane-1,2-diamine moieties, which contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H29N3
- Molecular Weight: 227.39 g/mol
- Structure: The compound contains two ethyl groups and a piperidine ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been observed:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Binding: It has been suggested that this compound can bind to certain receptors, modulating their activity and influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Demonstrated potential against various bacterial strains in preliminary studies. |
| Antitumor | Exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
| Neuroprotective | May provide protective effects in neurodegenerative models through receptor modulation. |
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
Antitumor Effects
In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability across multiple cancer types, including breast and lung cancer cells .
Neuroprotective Properties
Research on neuroprotective effects highlighted the compound's ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cultures. This suggests a potential therapeutic application in treating neurodegenerative diseases .
Safety and Toxicology
While the compound shows promise for various applications, safety assessments are crucial. Preliminary toxicity studies indicate that high concentrations may lead to cytotoxicity in non-target cells; thus, further investigation into dose-response relationships is necessary .
Q & A
Q. What are the established synthetic routes for N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multistep organic reactions, often involving alkylation or reductive amination. For example:
- Step 1 : React piperidin-4-amine with ethyl bromide under basic conditions (e.g., K₂CO₃) to introduce the ethyl group at the piperidine nitrogen.
- Step 2 : Couple the modified piperidine with ethane-1,2-diamine derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and verify purity via HPLC (≥98%) .
- Key Variables : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yield (typically 50–70%) and byproduct formation.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Look for signals at δ 2.4–3.2 ppm (methylene protons adjacent to amines) and δ 1.0–1.4 ppm (ethyl group protons). Piperidine ring protons appear as multiplet clusters between δ 1.6–2.8 ppm .
- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z 255–265 (exact mass depends on substituents). Fragmentation patterns confirm the piperidine and diamine backbone .
- IR Spectroscopy : Stretching vibrations at 3300–3400 cm⁻¹ (N-H) and 2850–2950 cm⁻¹ (C-H aliphatic) are diagnostic .
Q. How do substituents on the piperidine or diamine moieties influence the compound’s physicochemical properties?
- Methodological Answer : Substituent effects can be quantified via Hammett constants (σ) and Swain-Lupton parameters (F, R). For example:
- Electron-withdrawing groups (e.g., -NO₂) on the piperidine ring decrease basicity (pKa shifts by ~0.5–1.0 units) .
- Ethyl groups on the diamine enhance lipophilicity (logP increases by ~0.3–0.5), as shown in comparative HPLC studies .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s reaction mechanisms, and how do they align with experimental kinetic data?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model transition states in alkylation reactions. Compare activation energies (ΔG‡) with experimental Arrhenius plots (e.g., from stopped-flow spectroscopy) .
- MD Simulations : Simulate solvation effects in DMF/water mixtures to predict aggregation behavior. Validate via dynamic light scattering (DLS) .
- Contradictions : Discrepancies between computed and observed regioselectivity may arise from solvent polarity unaccounted for in gas-phase models .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
- Methodological Answer :
- Meta-Analysis : Compile IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) and apply statistical weighting for assay type (e.g., fluorometric vs. colorimetric).
- Control Experiments : Test for nonspecific binding using competitive ligands (e.g., donepezil for cholinesterase) to isolate target-specific effects .
- Standardization : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) to minimize interlab variability .
Q. What strategies optimize thermodynamic vs. kinetic control in synthesizing stereoisomers of this compound?
- Methodological Answer :
- Thermodynamic Control : Use high-temperature reflux (e.g., 100°C in toluene) to favor the most stable diastereomer (e.g., chair conformation of piperidine).
- Kinetic Control : Employ low-temperature (-20°C) lithiation to trap less stable intermediates.
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol 85:15) and verify ee via polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
